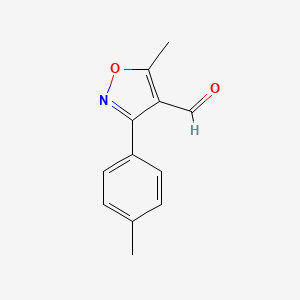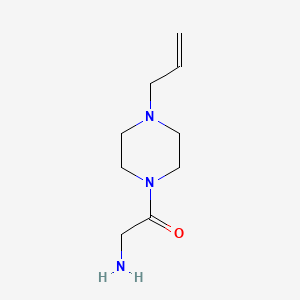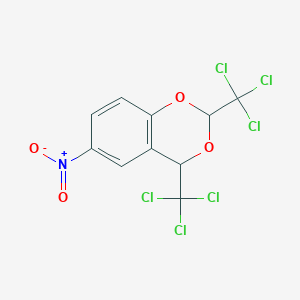![molecular formula C11H10BrN3S B12049106 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B12049106.png)
5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol ist eine heterocyclische Verbindung, die eine einzigartige Fusion von Thiazol- und Triazolringen aufweist. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Baustein für komplexere Moleküle.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol beinhaltet typischerweise die Bromierung von Vorläuferverbindungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Allyl-5-methyl-1,2,4-triazol-3-thion mit Brom in Eisessig. Diese Reaktion verläuft über eine Dihydrothiazin-Thiazolin-Umlagerung und führt zur Bildung der gewünschten Verbindung .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese im Labor kann für industrielle Zwecke durch Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Konzentration auf eine höhere Ausbeute und Reinheit skaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um neue Derivate zu bilden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig berichtet werden.
Häufige Reagenzien und Bedingungen
Bromierung: Brom in Eisessig wird üblicherweise für die anfängliche Synthese verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Brommethylgruppe zu substituieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien ab. So würde die Substitution mit einem Amin ein Aminomethyl-Derivat ergeben, während die Substitution mit einem Thiol ein Thiomethyl-Derivat ergeben würde.
Wissenschaftliche Forschungsanwendungen
5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es dient als Baustein für die Synthese von potenziellen pharmazeutischen Wirkstoffen mit antimikrobiellen, anticancerogenen und entzündungshemmenden Eigenschaften.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Interaktion mit biologischen Zielstrukturen und ihr Potenzial als Therapeutikum zu verstehen.
Chemische Synthese: Es wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Struktur der Verbindung ermöglicht es ihr, an Enzyme und Rezeptoren zu binden, was möglicherweise biochemische Pfade hemmt oder aktiviert. Die genauen molekularen Zielstrukturen und Pfade können je nach dem jeweiligen biologischen Kontext variieren .
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Brommethyl-3-methyl-5,6-dihydro-1H-[1,3]thiazolo[2,3-c][1,2,4]triazoliumbromid
- 6-Brom-3-methyl-6,7-dihydro-1H,5H-[1,2,4]triazolo[3,4-b][1,3]thiazinium-bromid
Einzigartigkeit
5-(Brommethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol ist aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins sowohl von Thiazol- als auch von Triazolringen einzigartig. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivität bei.
Eigenschaften
Molekularformel |
C11H10BrN3S |
|---|---|
Molekulargewicht |
296.19 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10BrN3S/c12-6-9-7-16-11-14-13-10(15(9)11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
SEKDFIBRGOFXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C(=NN=C2S1)C3=CC=CC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)

![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)



![(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12049060.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)


![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)
